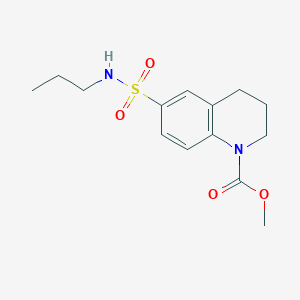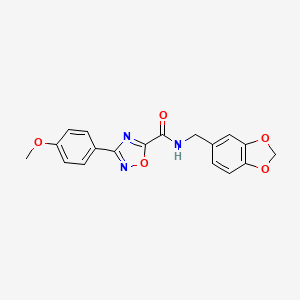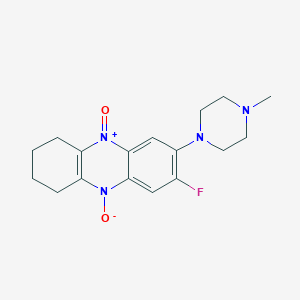
methyl 6-(propylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a propylsulfamoyl group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The propylsulfamoyl group is then introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with a propylamine. Finally, the methyl ester is formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and substituted sulfonamides.
Scientific Research Applications
METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The propylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The tetrahydroquinoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 6-(BUTYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
- METHYL 6-(ETHYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
- METHYL 6-(METHYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
Uniqueness
METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is unique due to the specific length and structure of its propylsulfamoyl group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships.
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl 6-(propylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4S/c1-3-8-15-21(18,19)12-6-7-13-11(10-12)5-4-9-16(13)14(17)20-2/h6-7,10,15H,3-5,8-9H2,1-2H3 |
InChI Key |
WNPWAGJDJLSDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)

![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
![ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate](/img/structure/B15003572.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)

![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)

![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
